Benazepril-d5 Acyl-β-D-glucuronide
Description
Role of Stable Isotope Labeling in Drug Metabolism and Pharmacokinetic Studies
Stable isotope labeling (SIL) is an indispensable technique in modern drug metabolism and pharmacokinetic (DMPK) studies. nih.gov The use of compounds labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) has become routine for elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. acs.orgnih.govchemicalsknowledgehub.com
The key advantages of using stable isotope-labeled compounds include:
Enhanced Analytical Detection: When co-administered with the non-labeled drug, the labeled version serves as an ideal internal standard for mass spectrometry (MS) analysis. The mass difference allows for precise differentiation and quantification of the drug and its metabolites from endogenous substances in complex biological samples like plasma and urine. acs.orgnih.gov
Metabolic Pathway Elucidation: SIL helps in tracking the transformation of a drug molecule and identifying the structures of its metabolites. The unique isotopic signature simplifies the interpretation of complex mass spectra. acs.org
Minimizing Isotope Effects: Deuterium is often used for labeling. While there is a possibility of hydrogen exchange, carbon-13 is also a preferred isotope as it is less likely to be lost during metabolic processes. chemicalsknowledgehub.com
Human ADME Studies: The use of isotopically labeled compounds is crucial in human ADME studies to track and quantify all drug-related materials in circulation and excreta. nih.govchemicalsknowledgehub.com
The combination of stable isotope labeling with powerful analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the speed and sensitivity required for high-throughput workflows in drug discovery. nih.govyoutube.com
Contextualizing Benazepril (B1667978) Metabolism and Glucuronide Conjugate Formation
Benazepril is an antihypertensive prodrug used to treat high blood pressure. nih.govdrugbank.com Following oral administration, it is absorbed and rapidly converted in the liver to its active metabolite, benazeprilat (B1667979), through the cleavage of its ester group. drugbank.comfda.gov Benazeprilat is a potent angiotensin-converting enzyme (ACE) inhibitor and is primarily responsible for the drug's therapeutic effect. drugbank.comfda.gov
The metabolism of benazepril is extensive. Both the parent drug, benazepril, and its active metabolite, benazeprilat, undergo Phase II conjugation with glucuronic acid to form glucuronide metabolites. nih.govdrugbank.comfda.gov This process makes the compounds more water-soluble, facilitating their elimination from the body, predominantly through renal excretion. nih.govdrugbank.com
Urinary excretion data reveals the metabolic profile:
Benazeprilat: ~20% of the administered dose. fda.gov
Benazeprilat Glucuronide: ~8% of the dose. fda.gov
Benazepril Glucuronide: ~4% of the dose. fda.gov
Unchanged Benazepril: Only trace amounts are recovered. fda.gov
This metabolic pathway, particularly the formation of benazepril glucuronide and benazeprilat glucuronide, is a critical aspect of its clearance in the body.
Research Rationale for Investigating Benazepril-d5 Acyl-β-D-glucuronide as a Probe Molecule
This compound is the deuterium-labeled form of the benazepril glucuronide metabolite. pharmaffiliates.comvivanls.com Its primary role in pharmaceutical research is to serve as an analytical standard, specifically as an internal standard for bioanalytical assays. pharmaffiliates.com
The rationale for its use is grounded in the principles of stable isotope dilution analysis. In quantitative studies, particularly those employing LC-MS/MS, a known quantity of the stable isotope-labeled analyte (in this case, this compound) is added to a biological sample. Because the labeled standard is chemically identical to the endogenous (unlabeled) metabolite, it behaves identically during sample extraction, processing, and chromatographic separation.
However, due to the five deuterium atoms, it has a higher mass than the native metabolite. pharmaffiliates.com This mass difference allows the mass spectrometer to detect and quantify both the labeled standard and the unlabeled target metabolite simultaneously and independently. This method corrects for any analyte loss during sample preparation or variations in instrument response, leading to highly accurate and precise quantification of the benazepril metabolite in pharmacokinetic and drug metabolism studies. Therefore, this compound is a crucial tool for researchers studying the disposition of benazepril. pharmaffiliates.com
Properties
Molecular Formula |
C₃₀H₃₁D₅N₂O₁₁ |
|---|---|
Molecular Weight |
605.64 |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of Labeled Glucuronides
Purification and Isolation Techniques for Synthetic Metabolites
The final and often most challenging step in the synthesis is the purification of the target metabolite. Acyl glucuronides are notoriously labile, being susceptible to hydrolysis (cleavage of the ester bond) and intramolecular acyl migration, where the acyl group moves from the C-1 position to the C-2, C-3, or C-4 hydroxyls of the glucuronic acid ring. nih.gov This reactivity necessitates carefully controlled purification conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the purification of polar metabolites like glucuronides. However, standard conditions must be adapted to maintain the integrity of the acyl glucuronide. Key considerations include:
pH Control : Acyl glucuronide stability is highly pH-dependent. Purification is typically performed in a slightly acidic mobile phase, often using a buffer like ammonium (B1175870) acetate (B1210297) (around pH 5.0), where the stability is greatest. Strongly acidic or basic conditions must be avoided.
Temperature : All purification steps should be conducted at reduced temperatures to minimize degradation.
Solvent Choice : While acetonitrile (B52724) is a common organic modifier, the use of methanol (B129727) can sometimes promote transesterification or degradation and should be evaluated carefully.
Post-Purification Processing : Removing the aqueous mobile phase after purification is also critical. Lyophilization directly from water can cause significant degradation. A common practice is to evaporate the organic solvent and then lyophilize the remaining aqueous solution containing the buffered product, or to perform a solvent exchange into a more suitable medium before final isolation.
Other chromatographic techniques such as preparative thin-layer chromatography (TLC) can also be used for isolation, particularly on a smaller scale. rsc.org Regardless of the method, purity assessment of the final product is crucial and is typically performed by analytical HPLC with UV and mass spectrometric detection to confirm the absence of isomeric impurities and degradation products.
Table 2: Key Techniques in the Synthesis and Purification of Benazepril-d5 Acyl-β-D-glucuronide
| Step | Technique | Purpose | Key Considerations |
| Deuteration | Bottom-up Synthesis | To incorporate five deuterium (B1214612) atoms at the terminal phenyl ring. | Use of a pentadeuterated precursor (e.g., L-homophenylalanine-d5 ethyl ester). |
| Glucuronidation | Koenigs-Knorr Reaction | To stereoselectively form the β-glycosidic bond. | Use of a C-2 acetylated glucuronyl bromide donor for neighboring group participation. |
| Deprotection | Chemoenzymatic Hydrolysis | To remove protecting groups from the glucuronide moiety under mild conditions. | Selective enzymes (lipases/esterases) are used to prevent cleavage of the labile acyl linkage. |
| Purification | Preparative RP-HPLC | To isolate the final product from reaction impurities and byproducts. | Strict pH control (e.g., pH 5.0 ammonium acetate buffer), low temperature, and careful solvent removal are essential to prevent degradation and acyl migration. |
Spectroscopic and Chromatographic Methods for Structural Confirmation of the Synthesized Compound
The comprehensive structural confirmation of synthesized this compound, a deuterium-labeled metabolite of the angiotensin-converting enzyme (ACE) inhibitor Benazepril (B1667978), necessitates the use of advanced spectroscopic and chromatographic techniques. While specific experimental data for this deuterated standard is not extensively available in public literature, the analytical methodologies employed for the characterization of Benazepril and its non-deuterated glucuronide metabolites provide a clear framework for the confirmation of its structure. These methods are crucial for verifying the molecular weight, elucidating the precise stereochemistry, and ensuring the purity of the synthesized compound.
The primary techniques for structural confirmation include mass spectrometry (MS) for accurate mass determination, nuclear magnetic resonance (NMR) spectroscopy for detailed structural and stereochemical insights, and liquid chromatography (LC) for separation and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), would be employed to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of the deuterated compound (C₃₀H₃₁D₅N₂O₁₁).
Tandem mass spectrometry (MS/MS) is utilized to study the fragmentation of the parent ion. The fragmentation pattern provides evidence for the presence of the glucuronide moiety, the d5-labeled Benazepril core, and the acyl linkage. The expected mass-to-charge ratios (m/z) in the mass spectrum would be crucial for confirming the identity of the compound. For instance, a characteristic loss of the glucuronic acid moiety (nominal mass of 176 Da) would be a key indicator.
While specific fragmentation data for this compound is not readily published, analysis of Benazepril and its metabolites by LC-MS/MS has been reported to utilize selective ionization recording at specific m/z values to quantify the target compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is paramount for the definitive structural elucidation of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide detailed information about the chemical environment of the protons in the molecule. The absence of signals corresponding to the five protons on the phenyl ring of the phenylethyl side chain would confirm the successful deuterium labeling. The characteristic signals for the glucuronide moiety, the ethyl ester, and the benzazepine ring system would need to be present and correctly assigned. While a specific spectrum for this compound is not available, ¹H NMR data for the parent compound, Benazepril, is accessible and serves as a reference. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing the signals for all carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbon atoms in the glucuronide moiety and the d5-labeled phenyl ring would be of particular interest for structural verification.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between protons and carbons, and thus definitively confirm the structure, including the site of glucuronidation.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized this compound and for its separation from potential impurities and isomers.
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Benazepril and its metabolites. jetir.orgnih.govresearchgate.net A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier (like acetonitrile or methanol). jetir.orgnih.govnih.gov The detection is typically performed using a UV detector, often a photodiode array (PDA) detector, which can provide spectral information about the eluting peaks. nih.gov
For enhanced sensitivity and specificity, particularly for a labeled internal standard, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net This combination allows for the selective detection and quantification of this compound, even in complex matrices. The development of a robust LC-MS/MS method would involve optimizing chromatographic conditions to achieve good peak shape and separation, as well as tuning the mass spectrometer parameters for optimal ionization and fragmentation.
The following table summarizes the key analytical methods and their expected outcomes for the structural confirmation of this compound.
| Analytical Technique | Parameter | Expected Outcome for this compound | Reference for General Method |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Confirmation of the molecular formula C₃₀H₃₁D₅N₂O₁₁ by matching the measured mass to the calculated mass (605.64 g/mol ). | researchgate.netresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation Pattern | Observation of characteristic fragment ions, including the loss of the glucuronic acid moiety and fragments corresponding to the d5-labeled Benazepril structure. | researchgate.netnih.gov |
| ¹H NMR Spectroscopy | Chemical Shifts and Coupling Constants | Absence of signals for the five aromatic protons on the deuterated phenyl ring. Presence of characteristic signals for the glucuronide, ethyl ester, and benzazepine moieties. | chemicalbook.com |
| ¹³C NMR Spectroscopy | Chemical Shifts | Confirmation of the carbon skeleton and the site of deuteration and glucuronidation through comparison with expected chemical shifts. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Retention Time and Purity | A single, sharp peak at a specific retention time, with purity typically >95%. | jetir.orgnih.govresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Selective Detection and Quantification | High sensitivity and specificity for the detection and quantification of the deuterated glucuronide metabolite. | researchgate.netnih.govresearchgate.net |
Enzymatic Pathways and Biotransformation Kinetics of Benazepril Glucuronidation
Identification of UGT Isoforms Involved in Benazepril (B1667978) Glucuronidation
The UDP-glucuronosyltransferase (UGT) superfamily of enzymes plays a crucial role in the metabolism of a wide array of compounds. nih.gov While specific UGT isoforms responsible for benazepril glucuronidation are not definitively detailed in the provided search results, it is known that both benazepril and its active metabolite, benazeprilat (B1667979), undergo this metabolic process. fda.govnih.gov
In humans, several UGT isoforms are expressed in the liver, the primary site of drug metabolism. nih.gov These include UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15, all of which are major contributors to the glucuronidation of various drugs. nih.gov For instance, UGT2B7 is the sole enzyme responsible for forming the N-glucuronide of efavirenz. nih.gov In contrast, the glucuronidation of efavirenz's hydroxy metabolites involves nearly all UGT isoforms. nih.gov This highlights the potential for multiple UGT enzymes to be involved in the glucuronidation of benazepril and its metabolites. The specific isoforms involved in the formation of Benazepril-d5 Acyl-β-D-glucuronide would require further targeted research for precise identification.
Characterization of Enzymatic Reaction Kinetics for Glucuronide Formation
The kinetics of enzymatic reactions, including glucuronidation, are often described by the Michaelis-Menten model, which includes the parameters Km and Vmax.
Determination of Km and Vmax Parameters In Vitro
Specific Km (Michaelis constant, representing the substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) values for the formation of this compound are not available in the provided search results. However, studies on other drugs provide insight into the typical ranges of these parameters. For example, in the glucuronidation of clozapine, UGT1A1 exhibited a significantly lower Km and a higher Vmax/Km ratio for the formation of CLZ-N+-glucuronide compared to UGT1A4, indicating a higher efficiency. nih.gov
Interactive Data Table: Illustrative Enzymatic Kinetic Parameters for Glucuronidation (Hypothetical for Benazepril)
| UGT Isoform (Hypothetical) | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A9 | Benazepril | 150 | 500 |
| UGT2B7 | Benazeprilat | 200 | 350 |
Impact of Co-factors and Inhibitors on Glucuronidation Rates
The glucuronidation reaction requires the co-factor uridine (B1682114) diphosphate-glucuronic acid (UDPGA). nih.gov The process involves the formation of a ternary complex between the UGT enzyme, the substrate (e.g., benazepril), and UDPGA. nih.gov The availability of UDPGA can therefore influence the rate of glucuronide formation.
Various substances can act as inhibitors of UGT enzymes, affecting the rate of glucuronidation. For example, fluconazole (B54011) is a known inhibitor of UGT2B7 and has been shown to potently inhibit the formation of efavirenz-N-glucuronide. nih.gov Co-administration of drugs that are inhibitors of specific UGT isoforms can lead to drug-drug interactions by altering the metabolism of other drugs that are substrates for the same enzymes. For instance, co-administration of NSAIDs, including selective COX-2 inhibitors, with benazepril may lead to a deterioration of renal function, particularly in certain patient populations. fda.govnih.gov
Substrate Specificity and Regioselectivity of Glucuronosyltransferases
UGT enzymes exhibit substrate specificity, meaning that different isoforms preferentially metabolize different substrates. nih.gov The chemical structure of a compound determines which UGT isoform(s) will be involved in its glucuronidation. nih.gov For example, UGT1A4 was the only isoform found to be active against the N-desmethyl metabolite of clozapine. nih.gov
Regioselectivity refers to the specific site on a molecule where the glucuronic acid moiety is attached. In the case of benazepril, glucuronidation can occur on both the parent drug and its active metabolite, benazeprilat, at different positions. fda.gov The formation of an acyl-β-D-glucuronide, such as this compound, indicates that the glucuronic acid is attached to a carboxylic acid group via an ester linkage.
Comparative Biotransformation in Different Preclinical In Vitro Models (e.g., Microsomes, Hepatocytes)
In vitro models such as human liver microsomes (HLM) and cryopreserved human hepatocytes are commonly used to study drug metabolism. nih.govnih.gov Microsomes contain many of the drug-metabolizing enzymes, including UGTs, located in the endoplasmic reticulum. youtube.com Hepatocytes, being whole cells, provide a more complete metabolic system, including both Phase I and Phase II enzymes and the necessary co-factors. nih.gov
Studies comparing these models have shown that while both can predict metabolic clearance, there can be discrepancies. nih.gov For instance, predictions of intrinsic clearance from human liver microsomes often underestimate in vivo observations. manchester.ac.uk Similarly, cryopreserved human hepatocytes have been shown to systematically underpredict intrinsic clearance. manchester.ac.uk A study on 140 compounds found that for CYP3A substrates, using human hepatocyte intrinsic clearance with a regression offset provided a good prediction of metabolic clearance, whereas using human liver microsome data led to a significant overprediction. nih.gov The choice of in vitro model can therefore significantly impact the interpretation of metabolic data.
Interactive Data Table: Comparison of In Vitro Models for Drug Metabolism Studies
| Feature | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes |
| Complexity | Subcellular fraction (endoplasmic reticulum) | Intact, viable cells |
| Enzyme Content | Rich in Phase I (CYP) and some Phase II (UGT) enzymes | Contains a full complement of Phase I and Phase II enzymes |
| Co-factor Requirement | Requires addition of external co-factors (e.g., UDPGA) | Endogenously generate co-factors |
| Predictive Accuracy | Can underpredict in vivo clearance | Can also underpredict in vivo clearance, but may offer a more complete metabolic profile |
| Common Use | High-throughput screening of metabolic stability | Studies requiring intact cellular machinery and transport processes |
In Vitro Chemical Stability and Mechanistic Investigations of Acyl Glucuronide Reactivity
Evaluation of Acyl Glucuronide Stability in Physiologically Relevant Buffer Systems
The stability of Benazepril-d5 Acyl-β-D-glucuronide is significantly influenced by the conditions of its aqueous environment, particularly pH and temperature.
The degradation of acyl glucuronides is highly dependent on pH. In general, these compounds are most stable at acidic pH (around 3-5) and their degradation rate increases significantly as the pH becomes neutral or alkaline. sci-hub.se The degradation process involves two main pathways: hydrolysis of the ester linkage to release the parent aglycone (Benazepril-d5) and intramolecular acyl migration. nih.gov
While specific kinetic data for this compound is not extensively published, studies on the parent compound, benazepril (B1667978) hydrochloride, show it is stable in a pH 7.4 phosphate-buffered solution at 37°C. researchgate.netnih.gov However, it undergoes hydrolysis under acidic conditions (0.1 M HCl). researchgate.netnih.gov The acyl glucuronide metabolite, being an ester, is susceptible to base-catalyzed hydrolysis, which accelerates at physiological pH (7.4) and above. The degradation half-life is a composite measure of both hydrolysis and acyl migration, providing a key indicator of chemical reactivity. nih.gov Anomerization, the conversion between α and β anomers, has been noted to be more prevalent at lower pH values. nih.gov
Table 1: pH Influence on Acyl Glucuronide Stability (General Findings)
| pH Condition | Predominant Reaction | Relative Stability |
| Acidic (e.g., pH 3-5) | Acyl Migration, Anomerization | Highest |
| Neutral (e.g., pH 7.4) | Acyl Migration and Hydrolysis | Moderate to Low |
| Alkaline (e.g., pH > 8) | Hydrolysis | Lowest |
This table represents generalized stability trends for acyl glucuronides based on available literature.
Temperature is a critical factor governing the rate of chemical reactions, including the degradation of acyl glucuronides. Increased temperature accelerates both the hydrolysis and acyl migration pathways. Kinetic studies on the acidic hydrolysis of benazepril hydrochloride have been performed at elevated temperatures (50, 53, 58, and 63°C) to determine reaction rate constants. researchgate.netnih.gov It can be inferred that the stability of its acyl glucuronide metabolite would similarly decrease with rising temperature, leading to a shorter half-life in solution. For long-term storage, Benazepril Acyl-β-D-glucuronide is typically kept at -20°C to ensure its integrity. caymanchem.com
Mechanistic Studies of Acyl Migration and Isomerization Pathways
A hallmark of acyl glucuronide reactivity is the intramolecular rearrangement known as acyl migration. This non-enzymatic process involves the transfer of the acyl group (benazepril-d5) from the C-1 hydroxyl group of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups. nih.govnih.gov
The initial, metabolically formed conjugate is the 1-O-acyl-β-D-glucuronide. nih.gov This isomer is chemically labile and can spontaneously rearrange under physiological conditions (pH 7.4, 37°C) to form a mixture of β-anomer positional isomers: the 2-O-, 3-O-, and 4-O-acyl glucuronides. nih.govnih.gov These isomers exist in a pH-dependent equilibrium with the parent 1-O-isomer. Furthermore, these β-isomers can undergo reversible anomerization to their corresponding α-isomers, which are not substrates for the β-glucuronidase enzyme. nih.gov The formation of these various isomers complicates the analysis and understanding of the metabolite's disposition.
Investigations into the Reactivity with Biological Macromolecules in Research Models
The electrophilic nature of acyl glucuronides and their isomeric rearrangement products allows them to react with nucleophilic sites on biological macromolecules, such as proteins. nih.govnih.gov This process, known as transacylation or covalent binding, results in the formation of drug-protein adducts. nih.gov
In research models, the reactivity of acyl glucuronides is often investigated by incubating them with human plasma or specific proteins like human serum albumin (HSA), which is a primary target due to its high concentration and nucleophilic residues. nih.govnih.gov The formation of covalent adducts is a significant concern in drug development, as it has been implicated in triggering immune responses and idiosyncratic drug toxicities. nih.govnih.gov Trapping studies using nucleophiles like glutathione (B108866) are also employed to identify reactive intermediates formed during the degradation process. nih.gov While all carboxylate drugs that form reactive acyl glucuronides are expected to produce some level of covalent protein adducts, the biological consequences are complex and not fully understood. nih.gov
Applications As a Research Standard in Drug Metabolism and Pharmacokinetic Studies
Role as an Internal Standard for Quantitation of Benazepril (B1667978) Metabolites.pharmaffiliates.comnih.gov
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for accurate quantification of analytes in complex biological matrices like plasma and urine. nih.gov Benazepril-d5 Acyl-β-D-glucuronide, with its deuterium-labeled structure, is an ideal internal standard for the quantification of benazepril's glucuronide metabolites.
Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. As a stable isotope-labeled analog, this compound exhibits nearly identical physicochemical properties and chromatographic behavior to its unlabeled counterpart. eurisotop.com Consequently, it experiences similar matrix effects. By adding a known amount of the deuterated standard to the sample, any variation in the signal due to matrix effects can be normalized by calculating the ratio of the analyte's response to the internal standard's response. This effectively compensates for the variability introduced by the biological matrix, leading to more reliable and reproducible results.
The use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of analytical methods. nih.gov It corrects for potential variabilities that can occur during sample preparation, such as extraction inconsistencies and analyte loss. Since the internal standard is added at the beginning of the sample processing workflow, it accounts for any losses that may occur during these steps. By normalizing the final analyte signal to the signal of the known quantity of the internal standard, the method's precision (reproducibility) and accuracy (closeness to the true value) are substantially improved. A study on the determination of benazepril and its active metabolite, benazeprilat (B1667979), in human plasma utilized their respective labeled internal standards to achieve suitable intra- and inter-day accuracy and precision over a wide range of concentrations. nih.gov
Utility in In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are crucial in early drug discovery to predict the metabolic fate of a new chemical entity. These assays typically involve incubating the drug with liver microsomes or other metabolically active preparations. Benazepril is metabolized in the liver to its active form, benazeprilat, and both compounds can undergo glucuronidation. drugbank.comnih.gov While direct studies detailing the specific use of this compound in this context are not prevalent, the principles of using labeled standards are well-established. It can serve as an authentic standard to identify and quantify the formation of the corresponding unlabeled glucuronide metabolite during the incubation. This allows for the determination of the rate of metabolism and the intrinsic clearance of benazepril via the glucuronidation pathway, providing valuable data for predicting its in vivo pharmacokinetic profile.
Application in Metabolite Identification Workflows for Unlabeled Analogs.nih.gov
The identification of drug metabolites is a critical step in understanding a drug's disposition and potential for drug-drug interactions or toxicity. The use of stable isotope-labeled compounds is a powerful tool in this process. nih.gov When a mixture of labeled and unlabeled drug is administered or incubated, the resulting mass spectra will show characteristic doublet peaks for the parent drug and its metabolites, separated by the mass difference of the isotopes. While this compound is a metabolite itself, its availability as a standard can aid in the confident identification of the corresponding unlabeled glucuronide metabolite in complex biological samples. By comparing the retention time and fragmentation pattern of the suspected metabolite with that of the synthesized labeled standard, researchers can unequivocally confirm its identity.
Contribution to Understanding Enzyme Kinetics and Inhibition in Preclinical Models
Understanding the enzymes responsible for a drug's metabolism is essential for predicting potential drug-drug interactions. Benazepril and benazeprilat are known to be substrates for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govnih.govyoutube.com Studies on the enzymatic hydrolysis of benazepril have been conducted to understand its kinetics. researchgate.netnih.govsci-hub.se Although specific studies detailing the use of this compound in enzyme kinetic studies for benazepril are not widely published, its role as a stable, labeled standard is theoretically significant. It can be used to develop and validate quantitative assays to measure the formation of benazepril glucuronide in the presence of various UGT isoforms. This would allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the glucuronidation of benazepril by specific UGT enzymes. Furthermore, it could be employed in in vitro inhibition studies to assess the potential of other co-administered drugs to inhibit the glucuronidation of benazepril, thereby providing insights into potential clinical drug interactions.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Complex Deuterated Metabolites
The synthesis of complex metabolites like Benazepril-d5 Acyl-β-D-glucuronide presents significant challenges. These molecules often require multi-step, stereospecific reactions. Future research is focused on developing more efficient and scalable synthetic strategies.
Current approaches often involve late-stage chemical synthesis or biotransformation using microbial systems. hyphadiscovery.comhyphadiscovery.com For instance, a common strategy for synthesizing an acyl glucuronide involves the coupling of a protected glucuronic acid donor (like a bromide, chloride, or imidate) with the carboxylic acid of the drug. researchgate.net In the case of the deuterated analog, the synthesis would start with a deuterated parent drug, Benazepril-d5. One reported method for a similar deuterated glucuronide involved a seven-step synthesis to first obtain the stable isotope-labeled parent drug, which was then conjugated. iaea.org
Future advancements are aimed at:
Improved Catalysts and Coupling Reagents: Developing novel catalysts that can facilitate the glucuronidation of sterically hindered carboxylic acids under milder conditions, improving yield and purity. researchgate.net
Chemoenzymatic Methods: Combining the precision of enzymatic reactions with the scalability of chemical synthesis. This could involve using recombinant UDP-glucuronosyltransferase (UGT) enzymes to perform the final conjugation step on a deuterated aglycone. rsc.org
Flow Chemistry: Implementing continuous flow reactors for synthesis can offer better control over reaction parameters, reduce reaction times, and enhance safety, particularly for multi-step processes.
One company reported a successful project scaling up the synthesis of a deuterated acyl glucuronide to the tens of milligrams scale by first screening multiple conditions to find an optimal chemical method. hyphadiscovery.com Such approaches will be crucial for producing the quantities of this compound needed for extensive preclinical testing.
Integration of Advanced Spectroscopic Techniques for In Situ Reactivity Monitoring
Acyl glucuronides are known for their chemical instability, primarily due to intramolecular acyl migration, where the acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to other positions (C-2, C-3, C-4). nih.gov This process can lead to the formation of reactive intermediates capable of covalently binding to proteins, a mechanism hypothesized to be linked to toxicity for some drugs. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring this reactivity in real-time. nih.gov By tracking the disappearance of the signal from the anomeric proton of the initial 1-β-O-acyl glucuronide, researchers can determine the degradation kinetics and half-life of the compound under physiological conditions (e.g., in a pH 7.4 buffer within an NMR tube). nih.govnih.gov This method also allows for the differentiation between acyl migration and simple hydrolysis pathways by observing the distinct resonances of the resulting isomers and the hydrolyzed aglycone. nih.gov
For this compound, advanced NMR techniques could be employed to:
Rank-order reactivity: Compare its degradation half-life to that of other acyl glucuronides to assess its relative stability. nih.gov
Elucidate degradation pathways: Precisely identify the positional isomers formed during acyl migration. nih.gov
Utilize in vitro generated material: NMR is sensitive enough to characterize metabolites generated from small-scale in vitro systems like liver microsomes, which is vital when the synthetic supply of the metabolite is limited. nih.gov
Future work will likely involve integrating cryoprobe NMR technology for enhanced sensitivity, allowing for the study of smaller sample quantities and providing clearer structural confirmation of both the primary metabolite and its degradation products. hyphadiscovery.com
High-Throughput Screening Methodologies for Acyl Glucuronide Stability Assessment
Assessing the stability of acyl glucuronides early in the drug discovery process is crucial for de-risking candidates. nih.gov Traditional stability assays can be time-consuming, requiring individual chromatographic method development for each compound to separate the various isomers. nih.gov High-throughput screening (HTS) methodologies are being developed to accelerate this process. nih.govyoutube.comyoutube.com
A promising HTS approach for acyl glucuronide stability involves using ¹⁸O-labeled water. nih.gov In this assay, the rate of ¹⁸O incorporation into the carboxylic acid group of the aglycone is measured by mass spectrometry. This rate correlates well with the acyl migration tendency, as the process involves hydrolysis and re-esterification, which incorporates oxygen from the solvent. nih.gov The key advantages of this method are:
No chromatographic separation needed: It eliminates the need for developing complex liquid chromatography (LC) methods to separate isomers. nih.gov
Amenable to in situ generation: The assay works with acyl glucuronides generated in situ by liver microsomes, bypassing the need for chemical synthesis of a reference standard. nih.gov
Increased throughput: The simplified workflow is compatible with modern bioanalytical LC-MS systems, allowing for rapid screening of many compounds. nih.govresearchgate.net
For a compound like this compound, this HTS method could be applied to rapidly assess its stability profile and compare it against a library of other acyl glucuronides, providing a valuable dataset for structure-stability relationship studies.
Another complementary technique involves trapping reactive intermediates. For example, a glutathione (B108866) trapping assay can be used as a surrogate to investigate the reactivity of acyl glucuronides, as the formation of glutathione adducts indicates the presence of electrophilic species. nih.gov
Computational Chemistry Approaches to Predict Glucuronide Reactivity and Stability
Computational, or in silico, models offer a powerful, cost-effective way to predict the reactivity of acyl glucuronides before they are even synthesized. nih.gov These models aim to establish quantitative structure-activity relationships (QSARs) that link molecular descriptors to chemical stability.
Research has shown that the degradation rate of acyl glucuronides can be predicted by a combination of electronic and steric descriptors of the parent drug. acs.org
Electronic Effects: Electron-withdrawing groups on the aglycone tend to increase the reactivity of the acyl glucuronide. This can be correlated with parameters like the pKa of the parent carboxylic acid or its ¹H NMR chemical shifts. acs.org
Steric Effects: Increased steric hindrance around the ester linkage generally decreases the rate of acyl migration and hydrolysis. acs.org
More advanced models use density functional theory (DFT) to calculate the activation energy for the transacylation reaction (acyl migration), which shows a strong correlation with the observed degradation rate. rsc.orgrsc.org Another innovative in silico approach completely eliminates the need for kinetic measurements by correlating the predicted ¹³C NMR chemical shift of the carbonyl carbon with the hydrolysis half-life of the corresponding methyl ester, a much more readily available precursor. nih.govresearchgate.net
For this compound, these computational tools could be used to predict its intrinsic reactivity based on the structure of benazepril (B1667978). This predictive data, generated early in the drug design process, can guide the development of safer drug candidates by flagging structural liabilities associated with the formation of highly reactive metabolites. nih.gov
Table 1: Representative Half-Lives of Acyl Glucuronides Illustrating Stability Differences This table shows example half-lives for different acyl glucuronides, demonstrating the range of stabilities observed for this class of metabolites. Such data is foundational for building and validating the predictive computational models discussed.
| Compound | Half-life (hours) at pH 7.4, 37°C |
| Ibuprofen Acyl Glucuronide | 3.5 nih.gov |
| Furosemide Acyl Glucuronide | 0.6 |
| Diclofenac Acyl Glucuronide | 0.3 |
| Zomepirac Acyl Glucuronide | 0.1 |
Note: Data for Benazepril Acyl-β-D-glucuronide is not publicly available. The values presented are for other known acyl glucuronides to illustrate the concept of stability assessment.
Expanding Applications as Research Tools in Preclinical Disposition Studies
The primary application of deuterated compounds like this compound is as internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comaptochem.com In preclinical drug metabolism and pharmacokinetic (DMPK) studies, researchers need to accurately measure the concentrations of the parent drug and its metabolites in biological matrices like plasma and urine. researchgate.net
A deuterated internal standard is considered the "gold standard" for this purpose. aptochem.com Because it has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression). aptochem.com However, its higher mass (due to the deuterium (B1214612) atoms) allows it to be distinguished by the mass spectrometer. aptochem.com The use of a stable isotope-labeled internal standard (SIL-IS) is recommended by regulatory agencies to ensure the reliability of bioanalytical data. nih.gov
The key benefits of using this compound as an internal standard include:
Accuracy and Precision: It compensates for variability during sample preparation and analysis, leading to more accurate and precise quantification of the actual Benazepril Acyl-β-D-glucuronide metabolite. clearsynth.comnih.gov
Robustness: It makes the analytical method more rugged and less susceptible to matrix effects, where other components in the biological sample can interfere with the measurement. clearsynth.com
Metabolic Fate Studies: It allows for precise tracking of the formation and elimination of this specific glucuronide metabolite over time, providing a clearer picture of the drug's disposition pathways. Benazepril itself is known to be metabolized to both benazepril glucuronide and benazeprilat (B1667979) glucuronide. nih.govdrugbank.com
Future applications will continue to leverage these labeled standards in increasingly complex DMPK and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to build a comprehensive understanding of a drug's behavior in biological systems.
Q & A
Q. How do pH and temperature influence the stability of this compound during experiments?
- Methodology : Conduct kinetic studies at physiological pH (7.4) and varying temperatures (4–37°C) to monitor hydrolysis and intramolecular acyl migration. Use NMR or HPLC to quantify degradation products. Storage at −80°C in neutral buffers preserves stability .
- Critical Insight : Acyl migration generates positional isomers, complicating quantification; isomer-specific standards may be required .
Advanced Research Questions
Q. Does this compound retain angiotensin-converting enzyme (ACE) inhibitory activity compared to its parent drug, benazepril?
- Methodology : Perform in vitro ACE inhibition assays using human recombinant ACE. Compare IC50 values of benazepril and its glucuronidated metabolite. Include controls for nonspecific binding (e.g., albumin) and assess time-dependent inactivation due to adduct formation .
- Contradictions : While benazepril is a potent ACE inhibitor, glucuronidation often reduces pharmacological activity, as seen with indomethacin acyl-β-D-glucuronide .
Q. How can protein adducts formed by this compound be detected and characterized?
- Methodology : Incubate the metabolite with plasma proteins (e.g., albumin) and isolate adducts via SDS-PAGE. Confirm covalent binding using Western blotting with anti-adduct antibodies or LC-MS/MS for adduct-specific peptide mapping .
- Implications : Adducts may trigger immune responses; ELISA assays can detect antibodies against these adducts in preclinical models .
Q. What is the impact of this compound on cytochrome P450 (CYP) enzymes, particularly CYP2C8?
- Methodology : Use human liver microsomes to assess time-dependent CYP2C8 inhibition. Measure IC50 shifts pre- and post-incubation. Computational docking studies (e.g., molecular dynamics simulations) predict metabolite-enzyme interactions .
- Example : Clopidogrel acyl-β-D-glucuronide inhibits CYP2C8 via heme-thiophene interactions, suggesting similar mechanisms for structurally related compounds .
Q. How does deuterium substitution in Benazepril-d5 influence its pharmacokinetics compared to non-deuterated analogs?
- Methodology : Conduct comparative pharmacokinetic studies in rodent models. Use LC-MS/MS to measure plasma half-life, clearance, and metabolite distribution. Deuterium effects may slow metabolism (kinetic isotope effect), altering exposure ratios .
Q. What are the implications of acyl migration on the bioactivity and toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
